酪氨酸肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyrothricin is an antibiotic peptide complex produced and extracted from the aerobic Gram-positive bacillus Brevibacillus parabrevis . This complex is a mixture comprised of 60% tyrocidine cationic cyclic decapeptides and 40% neutral linear gramicidins . It possesses broad-spectrum Gram-positive antibacterial and antifungal activity .

Synthesis Analysis

Tyrothricin is isolated from Brevibacillus brevis . The biosynthesis of Tyrocidine, a component of Tyrothricin, involves three enzymes . A study has reported the determination of Tyrothricin and its components in throat lozenges using HPLC and GC .

Chemical Reactions Analysis

Tyrothricin consists of a mix of tyrocidines and gramcidins . A study has reported a colorimetric method for determining the concentrations of gramicidin and tyrocidine in Tyrothricin, after separation from one another by solvent partitioning .

科学研究应用

抗疟活性

酪氨酸肽已显示出对氯喹敏感的恶性疟原虫具有强大的活性 . 由短小芽孢杆菌产生的酪氨酸肽复合物中的六种主要环十肽被发现特别有效 . 这表明酪氨酸肽可能是开发新型抗疟药物的潜在候选药物。

抗菌剂

酪氨酸肽是一组非核糖体合成的抗菌肽,即酪氨酸环肽,它们在医药和工业中都具有作为抗菌剂的潜力 . 结构中富含 Trp 残基的极性更强的酪氨酸环肽对革兰氏阳性菌更有效 .

抗真菌活性

酪氨酸环肽也显示出明显的抗真菌活性,这取决于酪氨酸环肽的初级序列 . 这表明酪氨酸肽可用于治疗真菌感染。

靶向特定病原体

通过调节酪氨酸肽生产菌解硫胺素芽孢杆菌 ATCC 10068 的培养基中 Phe 或 Trp 的浓度,可以调节酪氨酸环肽亚群的产生,从而调整酪氨酸肽复合物以靶向特定病原体 .

定制酪氨酸肽的生产

已经开发了一种新颖的、小规模的、高通量的 96 孔深板培养方法来优化定制酪氨酸肽的生产 . 该方法通过简单地调节培养基的芳香族氨基酸谱,可以有效地生产具有靶向活性的酪氨酸肽亚群 .

细菌性皮肤感染和浅表伤口的治疗

酪氨酸肽已被发现是细菌性皮肤感染和浅表伤口的有效治疗方法 . 这表明酪氨酸肽可用于开发治疗这些疾病的局部治疗方法。

作用机制

Target of Action

Tyrothricin, an antibiotic peptide complex, primarily targets Gram-positive bacteria and some fungal infections . It is produced and extracted from the aerobic Gram-positive bacillus Brevibacillus parabrevis . The complex is a mixture comprised of 60% tyrocidine cationic cyclic decapeptides and 40% neutral linear gramicidins .

Mode of Action

Tyrothricin interacts with its targets by disrupting their cell membranes . The tyrocidines in Tyrothricin have a β-sheet structure containing both L and D amino acids . This structure allows them to perturb the lipid bilayer of a microbe’s inner membrane by permeating the lipid phase of the membrane .

Biochemical Pathways

Tyrothricin affects the biochemical pathways related to cell membrane integrity. By disrupting the cell membranes of bacteria, it exerts a bactericidal effect, clearing the area of pathogenic bacteria and allowing the body to heal wounds or other damage to the skin .

Pharmacokinetics

The components of Tyrothricin are capable of disrupting eukaryotic cell membranes at high concentrations, resulting in toxicity . This manifests as hemolysis in systemic administration . It is thought that the cholesterol present in eukaryotic cells affords some resistance to the toxic mechanisms of tyrothricin .

Result of Action

The molecular and cellular effects of Tyrothricin’s action primarily involve the disruption of cell membranes, leading to the death of the targeted microbes . This bactericidal effect helps clear the area of pathogenic bacteria, facilitating the healing of wounds or other skin damage .

未来方向

Tyrothricin has been used therapeutically for about 60 years in the local treatment of infected skin and infected oro-pharyngeal mucous membranes . A study has reported that long-term use of topically applied Tyrothricin does not pose a major risk with respect to acquired resistance of originally susceptible gram-positive bacteria and yeasts . Another study has suggested that Tyrothricin could be a valuable addition to our therapeutic armamentarium in the treatment of infected skin .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tyrothricin can be achieved through a combination of organic synthesis and fermentation.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "L-valine", "L-isoleucine", "D-tryptophan", "D-tyrosine", "D-pipecolic acid", "Streptomyces griseus bacteria" ], "Reaction": [ "1. Ferment Streptomyces griseus bacteria in a nutrient-rich medium to produce Tyrothricin.", "2. Isolate Tyrothricin from the fermentation broth.", "3. Hydrolyze Tyrothricin to release the individual amino acids.", "4. Protect the amino groups of L-phenylalanine, L-leucine, L-valine, and L-isoleucine with a suitable protecting group such as Boc or Fmoc.", "5. Couple the protected amino acids with D-tryptophan and D-tyrosine using a coupling reagent such as DIC or HATU.", "6. Deprotect the protected amino acids to reveal the free amino groups.", "7. Cyclize the linear peptide using D-pipecolic acid as a cyclization agent.", "8. Purify the Tyrothricin peptide using chromatography techniques." ] } | |

CAS 编号 |

1404-88-2 |

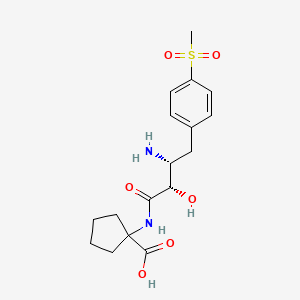

分子式 |

C65H85N11O13 |

分子量 |

1272.4 g/mol |

IUPAC 名称 |

3-[9-(3-aminopropyl)-3,24,27-tribenzyl-21-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanoic acid |

InChI |

InChI=1S/C66H85N11O15/c1-38(2)32-47-59(85)75-52(36-42-20-12-7-13-21-42)66(92)77-31-15-23-53(77)64(90)74-49(34-41-18-10-6-11-19-41)61(87)72-48(33-40-16-8-5-9-17-40)60(86)73-51(37-55(81)82)62(88)68-46(28-29-54(79)80)58(84)71-50(35-43-24-26-44(78)27-25-43)63(89)76-56(39(3)4)65(91)69-45(22-14-30-67)57(83)70-47/h5-13,16-21,24-27,38-39,45-53,56,78H,14-15,22-23,28-37,67H2,1-4H3,(H,68,88)(H,69,91)(H,70,83)(H,71,84)(H,72,87)(H,73,86)(H,74,90)(H,75,85)(H,76,89)(H,79,80)(H,81,82) |

InChI 键 |

NLJVXZFCYKWXLH-DXTIXLATSA-N |

手性 SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

规范 SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

外观 |

Solid powder |

其他 CAS 编号 |

1404-88-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)